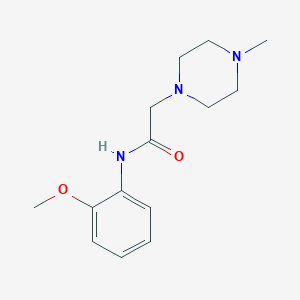![molecular formula C15H14N2O3S B5802253 3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-1 and has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of FMA-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and protein phosphatases. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
FMA-1 has been found to have a wide range of biochemical and physiological effects. Some of the effects that have been observed include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. FMA-1 has also been found to have neuroprotective effects and to improve cardiac function.
実験室実験の利点と制限
FMA-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to the use of FMA-1 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on FMA-1. One area of interest is the development of more specific inhibitors of tyrosine kinases and protein phosphatases. Another area of interest is the investigation of the potential use of FMA-1 in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential off-target effects.
合成法
The synthesis of FMA-1 involves the reaction of 2-amino-5-methylphenol with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furylacrylamide to yield FMA-1. The synthesis of FMA-1 is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
FMA-1 has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. Some of the areas where FMA-1 has been studied include cancer research, neuroscience, and cardiovascular research.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-4-6-13(18)12(9-10)16-15(21)17-14(19)7-5-11-3-2-8-20-11/h2-9,18H,1H3,(H2,16,17,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEQWYUTBAKVTL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)


![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)